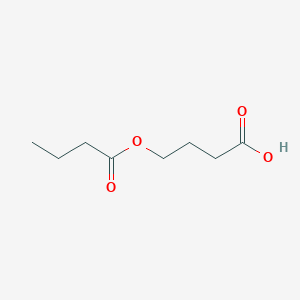
Fmoc-Sec(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Sec(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-selenocysteine(trityl)-OH, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The Fmoc group is used to protect the amino group during peptide synthesis, while the trityl group protects the selenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Sec(Trt)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using piperidine, and the next amino acid is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of solid-phase synthesis allows for the easy separation of intermediates and final products from soluble reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Sec(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.
Reduction: The seleninic acid can be reduced back to the selenol group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include selenocysteine derivatives with various protecting groups or functional groups, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
Fmoc-Sec(Trt)-OH is widely used in peptide synthesis, particularly in the synthesis of selenoproteins. Selenoproteins are proteins that contain selenocysteine and play important roles in various biological processes .
Biology
In biological research, this compound is used to study the role of selenocysteine in proteins and enzymes. It is also used to investigate the effects of selenium on cellular processes and to develop selenium-based therapeutics .
Medicine
In medicine, this compound is used to develop peptide-based drugs and therapies. Selenocysteine-containing peptides have shown potential in treating various diseases, including cancer and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the production of selenoproteins for nutritional supplements and functional foods. It is also used in the development of biosensors and other analytical tools .
Mechanism of Action
The mechanism of action of Fmoc-Sec(Trt)-OH involves the incorporation of selenocysteine into peptides and proteins. The presence of selenium in selenocysteine allows these proteins to participate in redox reactions and other biochemical processes that are not possible with other amino acids .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: A cysteine derivative with similar protecting groups.
Fmoc-Sec(Mob)-OH: A selenocysteine derivative with a different protecting group.
Fmoc-His(Trt)-OH: A histidine derivative with similar protecting groups.
Uniqueness
Fmoc-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct biochemical properties to the peptides and proteins it is incorporated into. Selenium-containing peptides have unique redox properties and can participate in reactions that are not possible with sulfur-containing cysteine derivatives .
Properties
Molecular Formula |
C37H31NO4Se |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 |
InChI Key |
BNOGRCVLEKLKJK-UMSFTDKQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


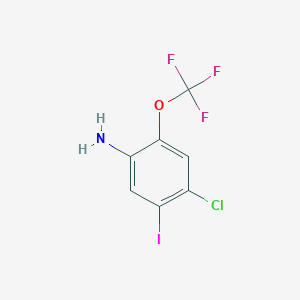
![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
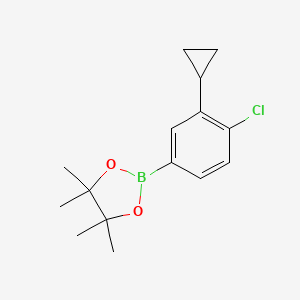
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
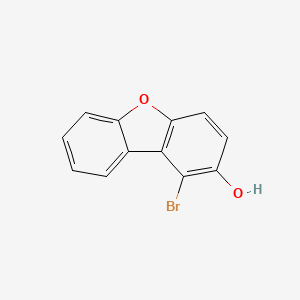
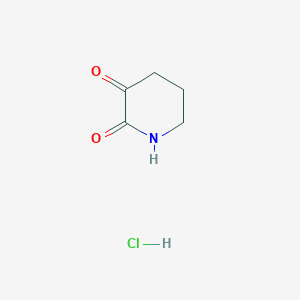
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
